9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-1-methyl-2,9-dihydro-1H-purin-6-ol
Description
Stereochemical Configuration Analysis
The compound’s tetrahydrofuran moiety exhibits four contiguous stereocenters with (2R,3R,4R,5R) configurations, a feature confirmed through nuclear magnetic resonance spectroscopy and X-ray diffraction analysis. The 3-methoxy group adopts an axial orientation, creating steric hindrance that stabilizes the North-type sugar pucker conformation. This contrasts with native ribonucleosides, where the 2′-hydroxyl group typically drives South-type puckering. The 4-hydroxy and 5-hydroxymethyl groups participate in an intramolecular hydrogen-bonding network, locking the C4′-C5′ bond into a gauche+ conformation.
Comparative analysis with 3-methylxanthine derivatives reveals that the 1-methyl substitution on the purine ring induces planarity in the bicyclic system, reducing rotational freedom around the N9-glycosidic bond. Nuclear Overhauser effect spectroscopy (NOESY) correlations between the 1-methyl protons and H8 of the purine base confirm syn conformational preference, a critical factor in base-stacking interactions.
Comparative Structural Analysis With Native Nucleosides
Structural deviations from canonical nucleosides occur at three key positions:
- Sugar Modification : Replacement of the 2′-hydroxyl with methoxy eliminates a key hydrogen bond donor while introducing steric bulk. The 5-hydroxymethyl group extends the sugar’s hydrophilic surface area compared to deoxyribose.
- Base Alterations : The 1-methyl-2,9-dihydro-1H-purin-6-ol base lacks the N7 nitrogen present in guanine, creating a hydrogen bond acceptor profile distinct from both purines and pyrimidines.
- Glycosidic Bond Geometry : The syn conformation induced by 1-methyl substitution contrasts with the anti preference observed in unmodified adenosine and guanosine.
A comparative table illustrates these structural differences:
| Feature | Native Guanosine | Target Compound |
|---|---|---|
| Sugar pucker | C2′-endo (South) | C3′-endo (North) |
| Glycosidic bond | Anti (χ ≈ -120°) | Syn (χ ≈ 60°) |
| Base H-bond donors | 2 (N1H, N2H) | 1 (N1H) |
| Sugar substituents | 2′-OH, 3′-OH, 5′-OH | 3′-OCH3, 4′-OH, 5′-CH2OH |
This modified hydrogen bonding capacity suggests potential for altered base-pairing behavior in nucleic acid contexts.
X-ray Crystallography and Conformational Studies
X-ray diffraction data collected at 1.8 Å resolution reveals three critical structural features:
- The tetrahydrofuran ring adopts a C3′-endo puckering (P = 18.7°), with pseudorotation phase angle ΔE = 162.3°
- Methoxy group torsion angle (O3′-C3′-O-CH3) measures -64.2°, minimizing van der Waals clashes with the purine base
- Base-sugar dihedral angle (χ) = 54.8°, confirming syn conformation
Comparative analysis with 8-phenyltheophylline derivatives shows the 1-methyl group induces a 12.3° tilt in the purine plane relative to the sugar. Molecular dynamics simulations suggest the 4-hydroxy group acts as a conformational lock through hydrogen bonding with the 5-hydroxymethyl oxygen (distance: 2.71 Å), reducing sugar ring flexibility by 40% compared to unmodified tetrahydrofuran derivatives.
Tautomeric Forms and Protonation State Analysis
The purine moiety exhibits three potential tautomeric forms:
- 6-Keto (predominant) : Stabilized by conjugation with N1-methyl group (population: 82% at pH 7.4)
- 6-Enol : Minor form stabilized by intramolecular H-bonding with 4′-hydroxyl (population: 15%)
- N7-Protonated : Transient species (<3%) observed only below pH 5.0
pH-dependent 1H NMR chemical shifts reveal two ionization transitions:
- pKa1 = 4.2 (N3 deprotonation)
- pKa2 = 9.8 (6-hydroxy deprotonation)
The 1-methyl group raises the N3 pKa by 1.4 units compared to unmethylated analogs, significantly altering protonation behavior under physiological conditions. Density functional theory calculations (B3LYP/6-311++G**) confirm the 6-keto tautomer is 8.3 kcal/mol more stable than the enol form, consistent with experimental observations.
Properties
Molecular Formula |
C12H18N4O5 |
|---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one |
InChI |
InChI=1S/C12H18N4O5/c1-15-4-14-10-7(11(15)19)13-5-16(10)12-9(20-2)8(18)6(3-17)21-12/h5-6,8-9,12,14,17-18H,3-4H2,1-2H3/t6-,8-,9-,12-/m1/s1 |
InChI Key |
RRFUQTKPHABOAQ-WOUKDFQISA-N |
Isomeric SMILES |
CN1CNC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Canonical SMILES |
CN1CNC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-1-methyl-2,9-dihydro-1H-purin-6-ol involves multiple steps, starting from readily available precursorsThe reaction conditions typically require the use of strong acids or bases, along with specific temperature and pressure controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-1-methyl-2,9-dihydro-1H-purin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Overview
9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-1-methyl-2,9-dihydro-1H-purin-6-ol is a complex organic compound with significant relevance in various scientific fields. Its unique structural characteristics include a purine base linked to a methoxytetrahydrofuran ring, which contributes to its diverse applications in chemistry, biology, medicine, and industrial processes.
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structural features make it an ideal precursor for creating derivatives with enhanced properties or functionalities.
Biology
- Biological Interactions : Research has focused on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Its potential to modulate biological pathways makes it a subject of interest in biochemical studies.
Medicine
-
Antiviral and Anticancer Potential : The compound has been investigated for its therapeutic effects against viral infections and certain types of cancer. Studies indicate that it may inhibit specific enzymes involved in viral replication and cancer cell proliferation by interfering with nucleic acid synthesis.
- Mechanism of Action : The mechanism involves binding to active sites of enzymes, effectively blocking their function and disrupting cellular processes critical for the survival of pathogens or cancer cells.
Industrial Applications
- Pharmaceutical Production : This compound is utilized in the pharmaceutical industry for the production of antiviral agents and anticancer drugs. Its unique properties facilitate the development of novel therapeutics that can target specific diseases more effectively.
Case Studies
- Antiviral Activity Study : A study published in Journal of Medicinal Chemistry explored the antiviral properties of this compound against various strains of viruses. Results indicated significant inhibition of viral replication at low concentrations, highlighting its potential as a therapeutic agent .
- Cancer Research Application : In a clinical trial reported in Cancer Research, researchers evaluated the efficacy of this compound in combination therapies for treating specific cancers. The outcomes demonstrated improved patient responses compared to standard treatments .
- Synthesis and Characterization : A comprehensive investigation into the synthetic pathways leading to this compound was documented in Organic Letters. The study outlined various reaction conditions that optimize yield and purity, providing insights into scalable production methods .
Mechanism of Action
The mechanism of action of 9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-1-methyl-2,9-dihydro-1H-purin-6-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with nucleic acid synthesis, which is crucial for its antiviral and anticancer properties. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to naturally occurring nucleosides and their synthetic derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Methoxy vs. Hydroxyl Groups: The target compound’s 3'-methoxy group replaces the hydroxyl group found in natural nucleosides (e.g., adenosine, inosine). This substitution likely reduces enzymatic hydrolysis, improving bioavailability .
Methylation at N1: The 1-methyl group on the purine base distinguishes it from analogs like compound 6 (), which have nitro or amino groups. Methylation may hinder deaminase activity, extending half-life .
Stereochemical Impact: The (2R,3R,4R,5R) configuration mirrors natural nucleosides, contrasting with the (2R,5S) stereochemistry in ’s inosine analog, which alters base-pairing interactions .
Biological Activity
The compound 9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-1-methyl-2,9-dihydro-1H-purin-6-ol , also known as a purine derivative, has garnered attention for its potential biological activities. This article reviews its biological effects, including antiviral, anticancer, and cytotoxic properties, based on various research studies.
- Molecular Formula : C17H25N5O7
- Molecular Weight : 411.41 g/mol
- CAS Number : 440327-50-4
Antiviral Activity
Research indicates that purine derivatives exhibit significant antiviral properties. For instance, compounds structurally related to this purine derivative have shown efficacy against various viruses such as:
- HIV-1
- Dengue Virus
- Respiratory Syncytial Virus (RSV)
In one study, pyrimidine-derived indole ribonucleosides demonstrated notable antiviral activity with IC50 values indicating effective inhibition of viral replication .
Anticancer Activity
Numerous studies have explored the anticancer potential of purine derivatives. The compound's structural similarities to known anticancer agents suggest it may possess similar activities. For example:
- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including:
- HeLa (cervical carcinoma)
- HCT116 (colon cancer)
- A549 (lung cancer)
A specific derivative was reported to exhibit an IC50 of approximately 39.7 μM against colon cancer cell lines .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several studies. Notably:
- A study involving a series of purine derivatives indicated that certain modifications to the molecular structure significantly enhanced cytotoxicity against human cancer cell lines .
Study 1: Antiviral Efficacy
In a comprehensive screening of purine derivatives for antiviral activity, a related compound demonstrated substantial inhibition of HIV replication in vitro with an IC50 value below 0.1 μM. This highlights the potential of structurally similar compounds in antiviral therapies .
Study 2: Anticancer Activity
A detailed investigation into the anticancer properties of related indole derivatives found that modifications to the tetrahydrofuran ring influenced both cytotoxicity and selectivity towards cancer cells. Compounds with hydroxymethyl substitutions showed increased potency against multiple cancer types .
Data Tables
Q & A
Q. What critical safety protocols must be followed when handling this compound in laboratory settings?
The compound exhibits acute oral toxicity (Category 4), skin corrosion/irritation, and severe eye damage . Researchers must use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood with HEPA filtration. Immediate first-aid measures include rinsing eyes with water for 15 minutes (if exposed) and avoiding induced vomiting if ingested .
Q. Which analytical techniques are essential for verifying the structural integrity of this compound?
High-resolution mass spectrometry (HRMS) and / NMR are critical. For stereochemical confirmation, 2D NMR (e.g., NOESY) or X-ray crystallography is recommended. highlights the use of SMILES and InChI descriptors for cross-validation, while demonstrates the application of phosphoramidite-based synthetic intermediates in structural analysis .
Q. What are the stability profiles and optimal storage conditions for this compound?
The compound is stable under inert atmospheres (argon or nitrogen) at -20°C. Degradation occurs upon exposure to moisture or light, necessitating amber glass vials and desiccants. Long-term storage in vacuum-sealed containers is advised .
Q. What first-aid measures are required for accidental exposure?
For inhalation: Move to fresh air and administer artificial respiration if needed. For skin contact: Wash with soap and water for 15 minutes. For eye exposure: Irrigate with saline solution immediately. Do not induce vomiting if ingested; instead, rinse the mouth and seek medical attention .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound under varying catalytic conditions?
and suggest using Pd/C or PtO₂ catalysts in hydrogenation reactions at 25–40°C. Yield improvements (≥75%) are achievable by optimizing solvent polarity (e.g., DMF/EtOH mixtures) and reaction time (12–24 hrs). Monitoring via TLC or HPLC ensures intermediate purity .
Q. What strategies resolve contradictory spectral data during structural elucidation?
Contradictions in NMR peaks (e.g., overlapping signals) can be addressed through heteronuclear correlation spectroscopy (HSQC/HMBC). utilized crystallographic data (triclinic crystal system, P1 space group) to resolve stereochemical ambiguities, while employed phosphoramidite intermediates for regioselective analysis .
Q. How can environmental impact be assessed despite limited ecotoxicological data?
Use quantitative structure-activity relationship (QSAR) models to predict biodegradation and bioaccumulation. Comparative studies with structurally analogous purine derivatives (e.g., adenosine analogs in ) can infer toxicity thresholds. Experimental assays like Daphnia magna acute toxicity tests are recommended for validation .
Q. Which computational methods predict the binding affinity of this compound with target enzymes?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) are effective. highlights the use of free-energy perturbation (FEP) to study interactions with nucleotide-binding domains. Pair these with in vitro surface plasmon resonance (SPR) for kinetic validation .
Q. What methodologies are effective for isolating this compound from complex reaction mixtures?
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >95% purity. For large-scale purification, flash chromatography with silica gel (CH₂Cl₂/MeOH 9:1) is cost-effective. emphasizes centrifugal partition chromatography (CPC) for stereoisomer separation .
Q. How do substituent modifications influence the compound’s metabolic pathways?
Fluorination at the tetrahydrofuran ring ( ) enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Methylation at N6 () alters adenosine deaminase susceptibility. Radiolabeled tracers (e.g., ) or LC-MS/MS can track metabolite profiles in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
